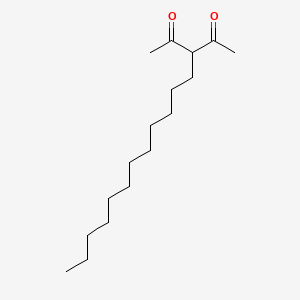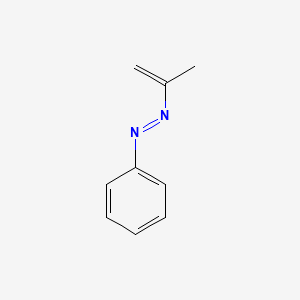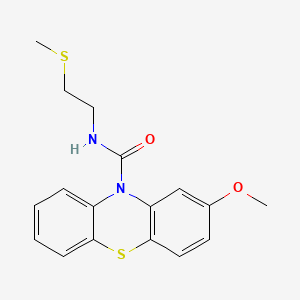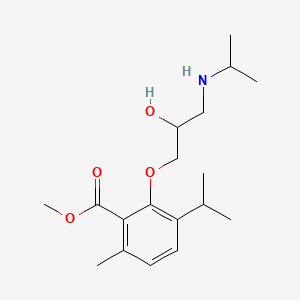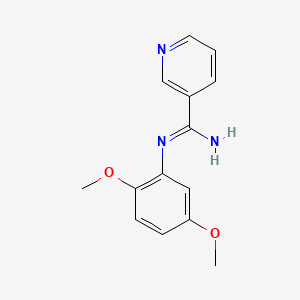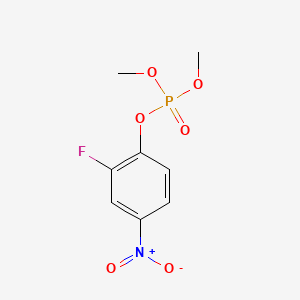
2-Fluoro-4-nitrophenyl dimethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-nitrophenyl dimethyl phosphate is an organophosphorus compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further bonded to a dimethyl phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-nitrophenyl dimethyl phosphate typically involves the reaction of 2-fluoro-4-nitrophenol with dimethyl chlorophosphate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4-nitrophenyl dimethyl phosphate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted phenyl derivatives.
Reduction: 2-Fluoro-4-aminophenyl dimethyl phosphate.
Hydrolysis: 2-Fluoro-4-nitrophenol and dimethyl phosphate.
Scientific Research Applications
2-Fluoro-4-nitrophenyl dimethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-4-nitrophenyl dimethyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorine and nitro groups enhances its binding affinity and specificity towards these targets. The pathways involved may include inhibition of phosphatases or other enzymes critical to cellular processes.
Comparison with Similar Compounds
- 2-Fluoro-4-nitrophenyl phosphate
- 4-Nitrophenyl dimethyl phosphate
- 2-Fluoro-4-aminophenyl dimethyl phosphate
Comparison: 2-Fluoro-4-nitrophenyl dimethyl phosphate is unique due to the combined presence of the fluorine and nitro groups, which confer distinct chemical reactivity and biological activity. Compared to 2-Fluoro-4-nitrophenyl phosphate, the dimethyl phosphate group in this compound provides additional sites for chemical modification and potential interactions with biological targets. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation.
Properties
CAS No. |
50589-97-4 |
|---|---|
Molecular Formula |
C8H9FNO6P |
Molecular Weight |
265.13 g/mol |
IUPAC Name |
(2-fluoro-4-nitrophenyl) dimethyl phosphate |
InChI |
InChI=1S/C8H9FNO6P/c1-14-17(13,15-2)16-8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI Key |
KHNRTWJDBVAMFU-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


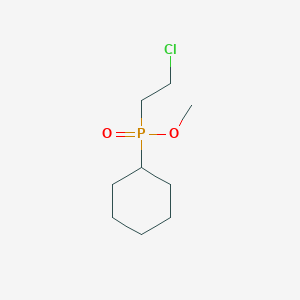
![Bis[4-(chlorocarbonyl)phenyl] carbonate](/img/structure/B14653841.png)
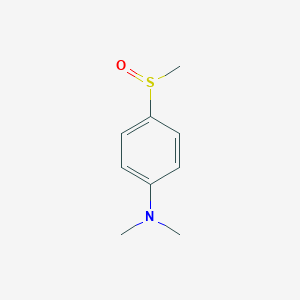

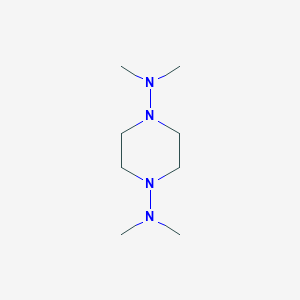
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
